9-Bromoanthracene-10-Benzene-D5
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Overview
Description
9-Bromoanthracene-10-Benzene-D5 is a deuterated derivative of 9-bromoanthracene, characterized by the substitution of hydrogen atoms with deuterium in the benzene ring. This compound is notable for its applications in various fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromoanthracene-10-Benzene-D5 typically involves the bromination of anthracene at the 9-position using N-bromosuccinimide (NBS) as a brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of 9-bromoanthracene. The deuterated benzene ring is introduced through a subsequent reaction involving deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromoanthracene-10-Benzene-D5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
9-Bromoanthracene-10-Benzene-D5 has a wide range of applications in scientific research:
Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemistry: Serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical studies
Mechanism of Action
The mechanism of action of 9-Bromoanthracene-10-Benzene-D5 involves its ability to participate in radical and substitution reactions. The bromine atom at the 9-position is highly reactive, making the compound a useful intermediate in various chemical transformations. The deuterated benzene ring enhances its stability and allows for detailed mechanistic studies using spectroscopic techniques .
Comparison with Similar Compounds
Similar Compounds
9-Bromoanthracene: The non-deuterated version, which is less stable and less suitable for detailed mechanistic studies.
9,10-Dibromoanthracene: Another brominated derivative with different reactivity and applications.
Anthracene: The parent compound, which lacks the bromine and deuterium substitutions.
Uniqueness
9-Bromoanthracene-10-Benzene-D5 is unique due to its deuterated benzene ring, which provides enhanced stability and allows for more precise spectroscopic analysis. This makes it particularly valuable in research applications where detailed mechanistic insights are required .
Properties
Molecular Formula |
C20H13Br |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
9-bromo-10-(2,3,4,5,6-pentadeuteriophenyl)anthracene |
InChI |
InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H/i1D,2D,3D,8D,9D |
InChI Key |
WHGGVVHVBFMGSG-NWCULCSXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
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